3-(benzo[d][1,3]dioxol-5-yloxy)-N-(pyridin-3-ylmethyl)propane-1-sulfonamide
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Overview
Description
3-(benzo[d][1,3]dioxol-5-yloxy)-N-(pyridin-3-ylmethyl)propane-1-sulfonamide is a complex organic compound that features a benzo[d][1,3]dioxole moiety linked to a pyridine ring via a propane-1-sulfonamide bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzo[d][1,3]dioxol-5-yloxy)-N-(pyridin-3-ylmethyl)propane-1-sulfonamide typically involves multiple steps:
Formation of the benzo[d][1,3]dioxole moiety: This can be achieved through the cyclization of catechol with formaldehyde.
Attachment of the propane-1-sulfonamide bridge: This step involves the reaction of the benzo[d][1,3]dioxole derivative with 3-chloropropane-1-sulfonyl chloride under basic conditions.
Coupling with pyridine: The final step is the nucleophilic substitution reaction between the intermediate and pyridine-3-methanamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(benzo[d][1,3]dioxol-5-yloxy)-N-(pyridin-3-ylmethyl)propane-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide or pyridine moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products
Oxidation: Oxidized derivatives of the benzo[d][1,3]dioxole moiety.
Reduction: Reduced forms of the sulfonamide or pyridine rings.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(benzo[d][1,3]dioxol-5-yloxy)-N-(pyridin-3-ylmethyl)propane-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-(benzo[d][1,3]dioxol-5-yloxy)-N-(pyridin-3-ylmethyl)propane-1-sulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 3-(benzo[d][1,3]dioxol-5-yloxy)-N-(pyridin-2-ylmethyl)propane-1-sulfonamide
- 3-(benzo[d][1,3]dioxol-5-yloxy)-N-(pyridin-4-ylmethyl)propane-1-sulfonamide
- 3-(benzo[d][1,3]dioxol-5-yloxy)-N-(quinolin-3-ylmethyl)propane-1-sulfonamide
Uniqueness
The uniqueness of 3-(benzo[d][1,3]dioxol-5-yloxy)-N-(pyridin-3-ylmethyl)propane-1-sulfonamide lies in its specific structural configuration, which may confer distinct biological activities or chemical properties compared to its analogs. The position of the pyridine ring and the nature of the sulfonamide bridge can significantly influence its reactivity and interactions with biological targets.
Properties
IUPAC Name |
3-(1,3-benzodioxol-5-yloxy)-N-(pyridin-3-ylmethyl)propane-1-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O5S/c19-24(20,18-11-13-3-1-6-17-10-13)8-2-7-21-14-4-5-15-16(9-14)23-12-22-15/h1,3-6,9-10,18H,2,7-8,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWZPTCJRHHSCAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)OCCCS(=O)(=O)NCC3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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